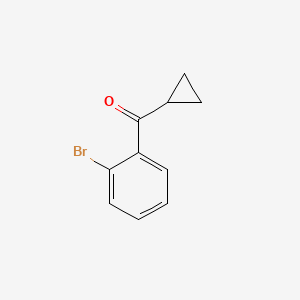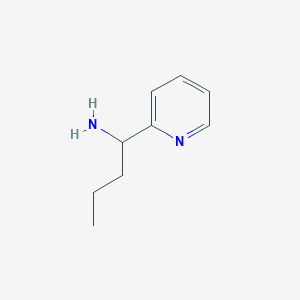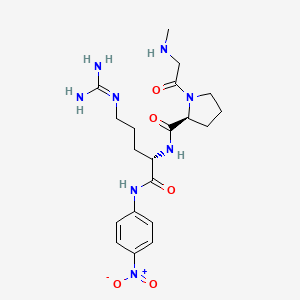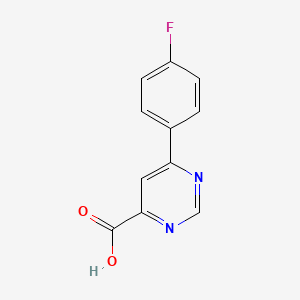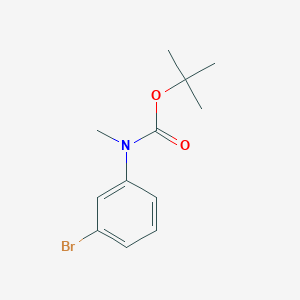
N-BOC-N-Methyl-3-bromoaniline
描述
. This compound is characterized by the presence of a bromine atom on the benzene ring and a tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom. It is commonly used in organic synthesis, particularly in the protection of amine groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-BOC-N-Methyl-3-bromoaniline typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired BOC-protected product .
Industrial Production Methods
In industrial settings, the preparation of this compound can be scaled up using similar reaction conditions. The use of efficient catalysts and solvent-free conditions can enhance the yield and reduce the environmental impact of the synthesis .
化学反应分析
Types of Reactions
N-BOC-N-Methyl-3-bromoaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The BOC protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Reagents like TFA, oxalyl chloride, or hydrochloric acid in organic solvents are used to remove the BOC group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted aniline derivatives.
Deprotection Reactions: The major product is N-Methyl-3-bromoaniline after the removal of the BOC group.
科学研究应用
N-BOC-N-Methyl-3-bromoaniline is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide and protein derivatives.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of fine chemicals and materials.
作用机制
The mechanism of action of N-BOC-N-Methyl-3-bromoaniline primarily involves its role as a protecting group for amines. The BOC group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The deprotection step, which involves the removal of the BOC group, is crucial for the subsequent reactions of the free amine .
相似化合物的比较
Similar Compounds
N-BOC-Aniline: Similar in structure but lacks the methyl and bromine substituents.
N-BOC-N-Methyl-Aniline: Similar but without the bromine atom.
N-BOC-3-Bromoaniline: Similar but without the methyl group
Uniqueness
N-BOC-N-Methyl-3-bromoaniline is unique due to the presence of both the methyl and bromine substituents, which provide additional sites for chemical modification and enhance its utility in synthetic applications .
属性
IUPAC Name |
tert-butyl N-(3-bromophenyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-7-5-6-9(13)8-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNPOFRPHNDRHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629458 | |
| Record name | tert-Butyl (3-bromophenyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57598-34-2 | |
| Record name | 1,1-Dimethylethyl N-(3-bromophenyl)-N-methylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57598-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (3-bromophenyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

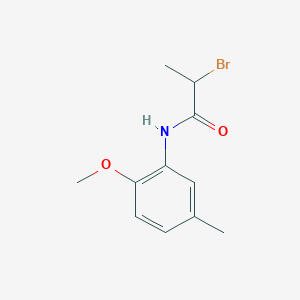



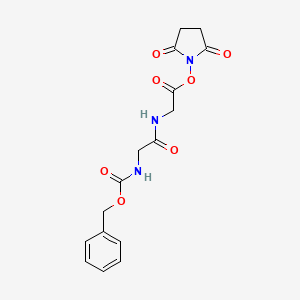
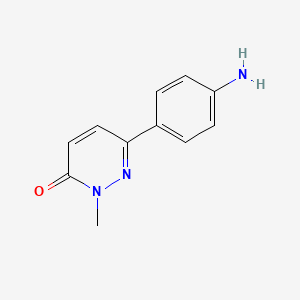
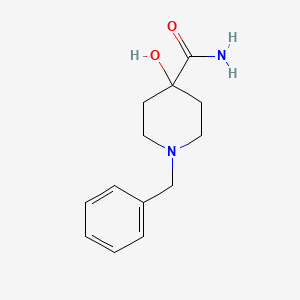
![Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1344571.png)
![4-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1344573.png)
